3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H20N2OS2. It belongs to the class of thienopyrimidinones, which are known for their diverse biological activities .
Properties
Molecular Formula |
C18H20N2OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-ethyl-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c1-5-20-17(21)15-12(3)13(4)23-16(15)19-18(20)22-10-14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
InChI Key |
AFGWBKRGOYMMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC(=C3)C)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of thieno[2,3-d]pyrimidin-4(3H)-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted thienopyrimidinones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The presence of sulfur in the structure enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable binding interactions, suggesting that further optimization could yield potent anti-inflammatory agents .
Antitumor Activity
Compounds derived from thieno[2,3-d]pyrimidines have been explored for their antitumor properties. Preliminary studies indicate that modifications to the thieno-pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against common pathogens. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in inflammatory markers following treatment with these compounds. This suggests a promising avenue for developing new anti-inflammatory drugs based on the thieno[2,3-d]pyrimidine framework .
Data Table: Summary of Biological Activities
Mechanism of Action
The exact mechanism of action of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in microbial cells, disrupting essential biological processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(3-trifluoromethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs .
Biological Activity
3-Ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20N2OS2
- Molecular Weight : 344.5 g/mol
- CAS Number : 573670-03-8
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit promising anticancer activity. Specifically, compounds similar to 3-Ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that thienopyrimidines could induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thienopyrimidine derivatives have been evaluated for their effectiveness against a range of bacteria and fungi. For example, a related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for further exploration in this area .
Genotoxicity and Safety Profile
Safety assessments are crucial for understanding the biological activity of new compounds. Preliminary data indicate that 3-Ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one does not exhibit genotoxicity in standard assays such as the Ames test. This suggests a favorable safety profile for further development .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines through caspase activation. |
| Antimicrobial Testing | Showed significant activity against various bacterial strains. |
| Genotoxicity Assessment | No mutagenic effects observed in Ames test; considered safe for further testing. |
The precise mechanism of action of 3-Ethyl-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis. The presence of sulfur in its structure may also enhance its reactivity with biological molecules, contributing to its therapeutic effects.
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